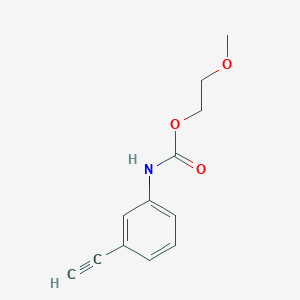

2-Methoxyethyl (3-ethynylphenyl)carbamate

Description

Properties

IUPAC Name |

2-methoxyethyl N-(3-ethynylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-10-5-4-6-11(9-10)13-12(14)16-8-7-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVCBZKCIRIRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation

The core step involves reacting a suitable alcohol derivative, 2-methoxyethyl alcohol , with an isocyanate or carbamoyl chloride derivative to form the carbamate linkage.

2-Methoxyethyl alcohol + Isocyanate → 2-Methoxyethyl carbamate

This process is often conducted under mild conditions, with catalysts such as tertiary amines (e.g., triethylamine) to facilitate the reaction.

Coupling with 3-Ethynylphenyl Derivatives

The key step involves attaching the 3-ethynylphenyl group to the carbamate core. This is achieved by reacting a suitable phenyl precursor (e.g., 3-iodo or 3-bromo derivatives) with the carbamate intermediate, often via palladium-catalyzed cross-coupling reactions such as Sonogashira coupling.

3-Halophenyl derivative + terminal alkyne (ethynyl group) → 3-Ethynylphenyl derivative

This step requires a palladium catalyst, a copper co-catalyst, and a base such as diisopropylethylamine, conducted under inert atmosphere.

Preparation Methods Based on Patent Literature

Method from WO2011076813A1 (Erlotinib Synthesis Analogy)

- Starting materials: 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline and 3-ethynylaniline or its salts.

- Reaction conditions: The process involves reacting the quinazoline derivative with 3-ethynylaniline in the presence of bases like n-butyllithium or sec-butyllithium, in solvents such as tetrahydrofuran or toluene.

- Key steps:

- Deprotonation of the aniline derivative with a strong base.

- Nucleophilic attack on the quinazoline core.

- Formation of the carbamate linkage via subsequent reaction with appropriate reagents.

Note: While this patent primarily discusses erlotinib, the methodology is adaptable for synthesizing carbamate derivatives like 2-methoxyethyl (3-ethynylphenyl)carbamate by substituting the phenyl component.

Method from EP2348020A1 (Erlotinib Preparation)

- Reaction scheme: Reacting 3-ethynylaniline with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in a mixture of pyridine and isopropanol.

- Process details:

- The reaction involves nucleophilic aromatic substitution.

- The intermediate is purified via chromatography.

- The final compound is converted into its hydrochloride salt.

This approach emphasizes the importance of stable intermediates, avoiding unstable halogenated compounds, which can be adapted for carbamate synthesis by replacing the halogen with a carbamate precursor.

Key Reaction Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Carbamate formation | 2-Methoxyethyl alcohol + Isocyanate | Toluene, Dioxane, or THF | Room temperature to 50°C | Catalyzed by tertiary amines |

| Phenyl coupling (Sonogashira) | 3-Halophenyl + Terminal alkyne | DMF, Toluene | -30°C to 50°C | Catalysts: Pd/Cu, base: DIPEA |

| Nucleophilic substitution | 3-Ethynylaniline + Halogenated quinazoline | Pyridine, Isopropanol | Room temp | Use of inert atmosphere |

Summary of Data and Findings

| Method | Starting Materials | Key Reactions | Advantages | Challenges |

|---|---|---|---|---|

| Patent WO2011076813A1 | Quinazoline derivatives, 3-ethynylaniline | Deprotonation, nucleophilic attack | Uses stable intermediates, adaptable | Requires inert atmosphere, temperature control |

| Patent EP2348020A1 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-ethynylaniline | Nucleophilic aromatic substitution | High purity, well-documented | Use of halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl (3-ethynylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar aprotic solvents.

Major Products Formed:

Oxidation: Corresponding oxidized derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with different nucleophiles attached to the carbamate moiety.

Scientific Research Applications

Medicinal Chemistry Applications

The carbamate group, to which 2-Methoxyethyl (3-ethynylphenyl)carbamate belongs, has been widely utilized in drug development due to its favorable properties. Carbamates are known for their chemical stability, ability to penetrate cell membranes, and resemblance to peptide bonds, making them valuable in the design of pharmaceuticals.

Anticancer Activity

Recent studies indicate that compounds containing the carbamate structure can exhibit significant anticancer properties. For example, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity Assessment

- A study highlighted the synthesis of carbamate derivatives that demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The most active compounds exhibited IC50 values ranging from 0.24 μM to 3.91 μM, indicating potent anticancer activity .

Table: Biological Activity Summary

| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound H12 | MGC-803 | 3.91 | ERK pathway inhibition |

| Compound A | MDA-MB-231 | 17.83 | Induces apoptosis |

| Compound B | MCF-7 | 19.73 | Cell cycle arrest |

Cholinesterase Inhibition

Carbamate derivatives are also known for their role as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, drugs like rivastigmine utilize the carbamate structure to enhance their efficacy .

Agricultural Applications

Historically, carbamates were extensively used as pesticides, fungicides, and insecticides in agriculture. Their effectiveness in controlling pests has made them a staple in crop protection strategies.

Pesticide Development

The introduction of carbamates in agriculture began in the 1950s, providing a safer alternative to organochlorine pesticides. However, concerns regarding environmental toxicity and potential carcinogenic effects have prompted ongoing research into safer alternatives and improved formulations .

Table: Common Carbamate Pesticides

| Pesticide Name | Active Ingredient | Application Area |

|---|---|---|

| Aldicarb | Aldicarb sulfone | Crop protection |

| Carbaryl | Carbaryl | Insect control |

| Methiocarb | Methiocarb | Fungicide |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Enhanced Drug Formulations : Continued exploration of its structural properties may lead to the development of more effective drug formulations with reduced side effects.

- Environmental Impact Studies : As regulatory scrutiny increases regarding pesticide use, studies focusing on the environmental impact of carbamate derivatives will be critical in shaping future agricultural practices.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (3-ethynylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations in the Phenyl Ring

The substituent on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Ester Group Modifications

The ester moiety affects solubility, metabolic stability, and application:

Key Observations :

- 2-Methoxyethyl Ester : The ether linkage may increase water solubility compared to bulkier esters like 2-ethylhexyl, which prioritize lipid membrane penetration .

- Industrial Relevance : Ethylhexyl and isopropyl esters are common in pesticides, while sulfonyl-containing esters serve as synthetic intermediates .

Biological Activity

2-Methoxyethyl (3-ethynylphenyl)carbamate, with the chemical formula C₁₂H₁₃NO₃ and CAS number 1816945-63-7, is a compound that has garnered interest for its potential biological activities. The compound is synthesized through the reaction of 3-ethynylaniline with 2-methoxyethyl chloroformate, typically in the presence of a base like triethylamine. This process yields a carbamate linkage that is crucial for its biological properties.

- Molecular Weight : 219.24 g/mol

- IUPAC Name : 2-methoxyethyl N-(3-ethynylphenyl)carbamate

- InChI Key : XWVCBZKCIRIRNY-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in the development of new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, leading to apoptosis. The mechanism appears to involve the modulation of specific signaling pathways that are critical in cancer cell survival and growth.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within cells, thereby altering their activity. This interaction can lead to inhibition of enzymatic functions and modulation of cellular signaling pathways, which are pivotal in various biological responses.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

| Escherichia coli | >128 |

Case Study: Anticancer Activity

In a separate investigation focusing on its anticancer potential, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC₅₀ value of approximately 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Discussion

The findings from various studies suggest that This compound possesses notable biological activities that could be harnessed for therapeutic applications. Its antimicrobial properties make it a candidate for further development in combating resistant bacterial strains. Additionally, its anticancer effects warrant further exploration in clinical settings to evaluate its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxyethyl (3-ethynylphenyl)carbamate, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Start with tert-butyl carbamate derivatives (e.g., tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate) as precursors. Couple the 3-ethynylphenyl group via Sonogashira or click chemistry, followed by deprotection and carbamate formation .

- Purification : Use reverse-phase HPLC with C18 columns, monitoring retention times (e.g., ~1.01 minutes under SQD-FA05 conditions). Confirm purity via LCMS (m/z 1011 [M+H]+ observed in analogous carbamates) .

- Challenges : Avoid residual solvents (e.g., DMF) by vacuum drying and repetitive crystallization in ethanol/water mixtures .

Q. How should researchers handle stability and reactivity concerns during storage?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture or acidic/basic conditions, which may hydrolyze the carbamate group .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For decomposition products, use high-resolution MS to identify fragments (e.g., 2-methoxyethanol or 3-ethynylphenol) .

Advanced Research Questions

Q. How can phase II metabolic pathways be minimized to enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Structural Modification : Replace the 3-ethynyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder metabolic enzymes. Alternatively, introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidation susceptibility .

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and UDP-glucuronosyltransferase (UGT) inhibitors. Quantify parent compound vs. metabolites using LC-MS/MS. Compare rates to unmodified carbamates (e.g., ICT derivatives showed 50% reduction in phase II metabolism) .

Q. What analytical methods resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:

- Standardization : Use identical cell lines (e.g., HepG2 or HEK293) and culture conditions (e.g., serum-free media) to minimize variability. Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .

- Data Validation : Cross-reference cytotoxicity (IC₅₀) values with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). For conflicting results, validate via siRNA knockdown of metabolic enzymes (e.g., CYP3A4) .

Q. How can researchers design experiments to evaluate environmental persistence and ecotoxicology?

Methodological Answer:

- Degradation Studies : Expose the compound to simulated sunlight (UV-B/C lamps) and analyze breakdown products via GC-MS. Monitor half-life in aqueous buffers (pH 7.4) and soil matrices .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos for acute toxicity assays (LC₅₀/EC₅₀). For chronic effects, assess reproductive endpoints (e.g., egg production) over 21-day exposures .

Contradiction Analysis

Q. Why do carcinogenicity studies show species-specific outcomes for carbamates?

Methodological Answer:

- Species Differences : Rats exhibit higher susceptibility to carbamate-induced tumors due to enhanced metabolic activation (e.g., CYP2E1 overexpression). Mice lack specific isoforms, reducing carcinogenic potential .

- Mitigation : Use humanized animal models (e.g., CYP2E1-transgenic mice) or 3D liver spheroids to bridge interspecies gaps. Prioritize Ames tests (Salmonella TA100) and micronucleus assays for genotoxicity screening .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Carbamate Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.